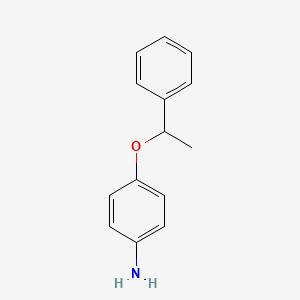

4-(1-Phenylethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-phenylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAODHFJFSYEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-(1-Phenylethoxy)aniline. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, vibrational, and UV-Vis spectroscopy provide detailed information about its structural features.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts of ¹H and ¹³C nuclei, the electronic environment of each atom can be determined, confirming the compound's structural integrity.

The proton NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the aniline (B41778) and phenyl rings typically appear in the downfield region (6.5-7.5 ppm) due to the deshielding effect of the ring currents. The methine (CH) proton, adjacent to the oxygen atom and the phenyl group, appears as a quartet, while the methyl (CH₃) protons appear as a doublet further upfield. The broad singlet for the amine (NH₂) protons is also a characteristic feature.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Methyl (CH₃) | ~1.55 | Doublet |

| Amine (NH₂) | ~3.50 | Broad Singlet |

| Methine (CH) | ~5.20 | Quartet |

| Aniline Ring (Aromatic CH) | ~6.55 | Doublet |

| Aniline Ring (Aromatic CH) | ~6.75 | Doublet |

| Phenyl Ring (Aromatic CH) | ~7.20-7.40 | Multiplet |

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct electronic environment. The carbon atoms of the aromatic rings resonate in the 115-160 ppm range. The carbon attached to the nitrogen (C-NH₂) and the carbon attached to the ether oxygen (C-O) are found at characteristic downfield positions. The aliphatic methine (CH) and methyl (CH₃) carbons appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Methyl (CH₃) | ~24.5 |

| Methine (CH) | ~78.0 |

| Aniline Ring (Aromatic CH) | ~116.0 |

| Aniline Ring (Aromatic CH) | ~122.5 |

| Phenyl Ring (Aromatic CH) | ~126.0 |

| Phenyl Ring (Aromatic CH) | ~127.5 |

| Phenyl Ring (Aromatic CH) | ~128.8 |

| Aniline Ring (C-NH₂) | ~140.0 |

| Phenyl Ring (Quaternary C) | ~144.5 |

| Aniline Ring (C-O) | ~151.0 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of the molecule's functional groups. The resulting spectra display characteristic bands that serve as fingerprints for specific bonds. Key vibrational frequencies for this compound include the N-H stretching of the primary amine, C-H stretching from both aromatic and aliphatic groups, the C-O ether linkage stretching, and the C=C stretching of the aromatic rings.

Table 3: Key FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| N-H Stretch | ~3450-3300 | Asymmetric and symmetric stretching of the amine group |

| C-H Stretch (Aromatic) | ~3100-3000 | Stretching of C-H bonds on the phenyl and aniline rings |

| C-H Stretch (Aliphatic) | ~2980-2930 | Stretching of C-H bonds in the methyl and methine groups |

| C=C Stretch (Aromatic) | ~1600-1450 | In-plane stretching of the carbon-carbon bonds in the aromatic rings |

| C-N Stretch | ~1340-1250 | Stretching of the carbon-nitrogen bond of the aniline moiety |

| C-O Stretch (Ether) | ~1240 | Asymmetric stretching of the aryl-alkyl ether linkage |

UV-Vis spectroscopy measures the electronic transitions within the molecule. For this compound, the spectrum is characterized by absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the phenyl and aniline aromatic systems. The presence of the auxochromic amine and ether groups influences the position and intensity of these absorption maxima (λmax).

Table 4: UV-Vis Spectroscopic Data for this compound

| Electronic Transition | λmax (nm) | Solvent |

| π → π | ~240 | Ethanol (B145695) |

| π → π | ~295 | Ethanol |

X-ray Crystallography for Solid-State Structural Analysis

Crystal System and Space Group Determination

Detailed experimental crystallographic data from single-crystal X-ray diffraction for this compound is not available in the public domain. Such an analysis would determine its crystal system—such as monoclinic, orthorhombic, or triclinic—and its specific space group (e.g., P21/c, P2₁2₁2₁), which describes the symmetry of the unit cell.

For a structurally related compound, 4-Phenethoxyaniline hemihydrate, the crystal system was determined to be orthorhombic with a space group of Iba2. While this provides insight into a similar molecule, the specific crystal system and space group for this compound remain to be experimentally confirmed.

Unit Cell Parameters and Molecular Packing Arrangements

The unit cell parameters, which include the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ), define the size and shape of the repeating unit in the crystal lattice. These parameters are determined through X-ray diffraction analysis. For the related compound 4-Phenethoxyaniline hemihydrate, the unit cell parameters were found to be a = 11.6046 (8) Å, b = 13.1937 (10) Å, and c = 7.9114 (6) Å. The molecular packing, or how individual molecules are arranged within this unit cell, is governed by various intermolecular forces that seek to achieve the most stable energetic conformation.

Intermolecular and Intramolecular Interactions

The solid-state structure of molecular crystals is heavily influenced by a network of non-covalent interactions. These forces dictate the molecular packing and ultimately influence the material's properties.

Hydrogen bonds are a critical type of intermolecular interaction, particularly for molecules containing amine groups like this compound. The aniline moiety (-NH₂) can act as a hydrogen bond donor, while the ether oxygen and the nitrogen itself can act as acceptors. In the crystal structure of the related 4-Phenethoxyaniline hemihydrate, the amino group forms N—H⋯O and O—H⋯N hydrogen bonds with a water molecule of crystallization, creating chains that run along the c-axis. It is highly probable that this compound would exhibit similar N—H⋯O or N—H⋯N hydrogen bonding patterns in its crystalline form.

Aromatic π-π stacking is another significant non-covalent interaction that contributes to the stability of crystal structures containing phenyl rings. This interaction arises from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In such arrangements, the phenyl rings of neighboring molecules align, often in a parallel-displaced or T-shaped fashion, to maximize attractive forces. The presence of two phenyl rings in this compound suggests that π-π stacking interactions are likely a key feature of its molecular packing in the solid state.

Dihedral Angles and Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexibility of the ether linkage in this compound allows for multiple conformations. A key parameter in this analysis is the dihedral angle between the mean planes of the two aromatic rings. For the related 4-Phenethoxyaniline, this angle was measured to be 72.51 (7)°. Determining the specific dihedral angles in this compound through experimental or computational methods is crucial for understanding its preferred three-dimensional shape.

Advanced Analytical Methods for Characterization

A suite of advanced analytical techniques is employed to confirm the identity, purity, and structure of aniline derivatives like this compound.

The most common and powerful methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a selective detector. For aniline compounds, GC with a thermionic nitrogen-phosphorus selective detector (NPD) has been shown to be a highly effective method, offering excellent sensitivity and selectivity for determining a wide variety of anilines in different samples. HPLC is also a valuable alternative, as it does not require the derivatization steps that are sometimes necessary for GC analysis of polar compounds.

Spectroscopic methods are indispensable for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the complete mapping of the molecular skeleton.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, providing a basis for its identification via ion mobility-mass spectrometry.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectra of aniline derivatives show characteristic peaks for N-H, C-N, C-O, and aromatic C-H bonds.

Below is a table of predicted mass spectrometry data for this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 214.12265 | 147.8 |

| [M+Na]⁺ | 236.10459 | 154.2 |

| [M-H]⁻ | 212.10809 | 154.0 |

| [M+NH₄]⁺ | 231.14919 | 165.7 |

| [M+K]⁺ | 252.07853 | 150.9 |

| Data sourced from PubChem CID 20524425 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Chromatographic Separation: Chromatographic separation can be achieved using a reversed-phase column, such as a biphenyl (B1667301) or C18 stationary phase. A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component like acetonitrile (B52724) or methanol (B129727) would be effective for retaining and eluting the analyte.

Mass Spectrometry Detection: In the positive ESI mode, this compound is expected to readily form a protonated molecule [M+H]⁺. For MRM, a precursor ion corresponding to the [M+H]⁺ of the analyte would be selected in the first quadrupole. Following collision-induced dissociation (CID) in the second quadrupole, specific product ions would be monitored in the third quadrupole. This highly selective detection minimizes interference from matrix components.

A hypothetical LC-MS method for this compound is outlined in the table below.

| Parameter | Condition |

| LC System | UHPLC System |

| Column | Biphenyl (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 214.1 (for [M+H]⁺) |

| Product Ions (m/z) | To be determined experimentally |

| Collision Energy | To be optimized |

This method would offer high sensitivity, with expected limits of detection (LOD) and quantification (LOQ) in the low ng/mL to pg/mL range, making it suitable for trace-level analysis.

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

As this compound is a chiral compound, existing as a racemic mixture of two enantiomers, the development of a stereoselective HPLC method is paramount for determining its enantiomeric purity. mdpi.com This is critical in pharmaceutical applications where the pharmacological and toxicological profiles of enantiomers can differ significantly. nih.gov

Chiral Stationary Phases (CSPs): The separation of the enantiomers of this compound can be effectively achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the resolution of chiral amines. mdpi.comphenomenex.com These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to differential retention times.

Mobile Phase and Detection: Normal-phase chromatography, employing mobile phases such as hexane/isopropanol or hexane/ethanol mixtures, is often preferred for chiral separations on polysaccharide-based CSPs. phenomenex.com The addition of a small amount of an amine modifier, like diethylamine, can improve peak shape and resolution. Detection is typically performed using a UV detector, as the aromatic rings in this compound provide sufficient chromophores for UV absorbance.

A representative chiral HPLC method for the enantiomeric separation of this compound is detailed below.

| Parameter | Condition |

| HPLC System | Isocratic HPLC System |

| Column | Cellulose-based Chiral Stationary Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would allow for the baseline separation of the two enantiomers, enabling the accurate determination of the enantiomeric excess (ee).

Derivatization Techniques in Analytical Chemistry

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For aniline and its derivatives, derivatization is often employed to enhance detectability, particularly for UV-Vis or fluorescence detection, and to improve chromatographic behavior. thermofisher.com

Pre-column Derivatization for Enhanced Detection: Since this compound possesses a primary amino group, it can be readily derivatized with various reagents to introduce a highly responsive chromophore or fluorophore. This is especially useful when high sensitivity is required.

Common derivatizing agents for primary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce intensely fluorescent sulfonamide adducts.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms stable, fluorescent derivatives with primary and secondary amines.

The choice of derivatizing agent depends on the desired detection method and the specific analytical challenge. The reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete and reproducible derivatization.

An example of a pre-column derivatization reaction is the reaction of this compound with dansyl chloride, which would significantly enhance its fluorescence, allowing for detection at much lower concentrations than UV absorbance.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior and characteristics of a molecule at the atomic level. These calculations solve the Schrödinger equation (or an approximation of it) for a given molecular system.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. scispace.commdpi.com

Density Functional Theory (DFT): This method calculates the electronic structure of a molecule based on its electron density. mdpi.commdpi.com It is known for its balance of accuracy and computational efficiency. scienceacademique.com

Hartree-Fock (HF) Method: This is an ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. researchgate.netresearchgate.net

For 4-(1-Phenylethoxy)aniline, these methods would be used to predict bond lengths, bond angles, and dihedral angles of its most stable conformation. However, specific optimized geometrical parameters for this molecule are not available in the surveyed literature.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. taylorandfrancis.comwikipedia.org

HOMO: Represents the ability of a molecule to donate electrons. youtube.comyoutube.com

LUMO: Represents the ability of a molecule to accept electrons. youtube.comyoutube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that indicates the chemical stability and reactivity of a molecule. A smaller gap suggests higher reactivity. thaiscience.infonih.gov

An FMO analysis for this compound would provide insights into its reactivity and electronic properties, but specific energy values for its HOMO, LUMO, and the corresponding energy gap are not documented in the searched scientific papers. researchgate.netresearchgate.net

These properties describe how the charge distribution in a molecule is affected by an external electric field.

Polarizability: Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. researchgate.netsemanticscholar.org

Calculations of the dipole moment and polarizability for this compound would help in understanding its intermolecular interactions. nist.gov Specific calculated values for these properties are not available.

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. materialsciencejournal.orgnih.govq-chem.com It examines interactions between filled (donor) and empty (acceptor) orbitals, which indicate charge delocalization and intramolecular interactions that stabilize the molecule. materialsciencejournal.orgresearchgate.net The stability of a molecule arising from hyperconjugative interactions and charge delocalization can be analyzed using this method. materialsciencejournal.org Specific NBO analysis results for this compound, which would detail these stabilizing interactions, have not been reported in the available literature.

First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit second-order non-linear optical (NLO) effects. researchgate.netresearchgate.net Molecules with significant NLO properties are important for applications in optoelectronics and photonics. ajchem-a.com The calculation of β for this compound would determine its potential for such applications. researchgate.netrug.nl However, no studies containing these calculations were found.

TD-DFT is a computational method used to calculate the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Visible spectra). wikipedia.orgnii.ac.jpfz-juelich.de This method provides information on excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. aps.orgresearchgate.netajrsp.com A TD-DFT calculation for this compound would predict its UV-Visible absorption spectrum, but such a theoretical spectrum is not available in the reviewed literature.

Computational Studies on Reaction Mechanisms and Kinetics

Computational methods are instrumental in mapping the intricate details of chemical reactions. By modeling the potential energy surface (PES), researchers can identify the most likely pathways for a reaction, the structures of transient intermediates, and the energy barriers that control the reaction rate.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the provided literature, the general principles of such investigations can be understood from studies on similar aniline (B41778) derivatives. For instance, the reaction of substituted anilines can be explored using methods like Density Functional Theory (DFT) to map out reaction coordinates.

Transition state theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org TST assumes a quasi-equilibrium between the reactants and an activated complex, known as the transition state. wikipedia.org The transition state represents a specific point along the reaction coordinate with the highest potential energy—a saddle point on the potential energy surface. wikipedia.orglibretexts.org The rate of the reaction is then determined by the rate at which these activated complexes convert into products. wikipedia.org

Studies on related compounds, such as the reaction between 4-methyl aniline and hydroxyl radicals, have employed methods like M06-2X and CCSD(T) to compute the potential energy surface and identify key products and intermediates. mdpi.comresearchgate.net Similar methodologies could be applied to this compound to understand its oxidative or substitution reactions, identifying the structures of all transition states and intermediates along a given pathway.

Molecular Modeling Approaches for Conformation and Interactions

The three-dimensional shape (conformation) of a molecule and its interactions with its environment are fundamental to its chemical and physical properties. Molecular modeling provides the tools to explore these aspects in detail.

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-O and C-N bonds, as well as the bond connecting the phenyl and ethoxy groups. Conformational analysis aims to identify the stable arrangements of the atoms (conformers) and determine their relative energies.

A potential energy surface (PES) scan is a common computational technique for this purpose. By systematically rotating a specific dihedral angle and calculating the energy at each step, a profile of energy versus rotation angle is generated. The minima on this profile correspond to stable conformers, while the peaks represent the energy barriers for interconversion. For a molecule like this compound, multiple dihedral angles would need to be scanned to fully explore its conformational space. The most stable conformer is the one that resides at the global minimum on the potential energy surface.

Intermolecular interactions govern how molecules recognize and bind to each other, which is critical for understanding processes like solvation, crystal packing, and ligand-receptor binding. These interactions can be quantified by calculating the binding energy between two or more molecules.

Computational methods can model various types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. For this compound, the aniline group can act as a hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor. The two aromatic rings also allow for potential π-π stacking interactions.

Studies on aniline clustered with other molecules, like ammonia (B1221849), have used model potentials to calculate binding energies and predict minimum energy geometries, highlighting the importance of hydrogen bonding. colostate.edu The energy of interaction between molecules can be broken down into components such as electrostatic, induction (polarization), dispersion, and exchange-repulsion to better understand the nature of the forces at play.

Theoretical Investigations of Biological Interactions (Preclinical Focus)

Computational methods, particularly molecular docking, are widely used in drug discovery to predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. These preclinical investigations help prioritize compounds for further experimental testing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.

For this compound, docking studies could be performed against various therapeutically relevant targets to explore its potential as a bioactive agent. The results of a docking simulation provide a binding score (often an estimate of binding free energy) and a predicted binding pose. Analysis of this pose reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. mdpi.com For example, docking studies on 4-anilino quinazoline (B50416) derivatives against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have been used to investigate their potential as inhibitors. nih.gov

The binding affinity, often expressed in kcal/mol, indicates the stability of the ligand-receptor complex; a more negative value suggests a stronger interaction. These theoretical predictions can guide the design of new derivatives with improved potency and selectivity.

Computational Approaches to Enzyme Modulation

extensive search of scientific literature and databases has revealed no specific studies employing computational approaches, such as molecular docking or molecular dynamics simulations, to investigate the enzyme modulation potential of this compound. While computational methods are widely used to predict the interactions of small molecules with enzyme active sites and to elucidate potential mechanisms of inhibition or activation for various aniline derivatives, research focusing specifically on the this compound structure is not available in the public domain at this time.

Therefore, no data tables or detailed research findings regarding the computational investigation of this specific compound's interaction with any enzyme can be provided.

Advanced Applications in Chemical Sciences

Applications in Organic Electronics and Optoelectronic Materials

The unique electronic properties of aniline (B41778) derivatives, characterized by the presence of a nitrogen atom with a lone pair of electrons conjugated with an aromatic ring, make them valuable components in the design of advanced materials for organic electronics and optoelectronics. The specific structure of 4-(1-Phenylethoxy)aniline, combining an aniline core with a phenylethoxy group, offers potential for tuning its electronic and optical characteristics for specialized applications.

Aniline derivatives are integral to the development of materials for Organic Light-Emitting Diodes (OLEDs). They are often incorporated into larger molecular structures to serve as building blocks for fluorescent emitters, charge-transport materials, or host materials. The aniline moiety can influence the energy levels (HOMO/LUMO) and photoluminescent properties of a molecule.

In the field of OLEDs, research has shown that aniline-based structures can be used to create efficient emitters. For instance, a central aniline bridge has been employed in the design of orange multiresonant thermally activated delayed fluorescence (MR-TADF) emitters. st-andrews.ac.ukchemrxiv.org These materials are significant for high-definition displays due to their ability to produce narrowband, saturated colors. st-andrews.ac.ukchemrxiv.org The aniline unit in such complex molecules helps to modulate the electronic properties, leading to desired emission wavelengths and high photoluminescence quantum yields. st-andrews.ac.ukchemrxiv.org For example, an orange MR-TADF emitter, DDiKTa-A, which is based on the dimerization of a sky-blue emitter through a central aniline bridge, shows a high photoluminescence quantum yield of 92% in doped films. st-andrews.ac.ukchemrxiv.org OLEDs fabricated with this material have demonstrated high external quantum efficiencies (EQE), reaching up to 20.3%, and even higher (24.3%) in hyperfluorescence devices. st-andrews.ac.ukchemrxiv.org

The performance of OLEDs is highly dependent on the efficiency of the emitter material. The design of fluorescent molecules for OLEDs often involves creating a charge-transfer (CT) state which is crucial for the electroluminescence process. researchgate.net Aniline derivatives can be strategically used to fine-tune this charge-transfer character, thereby optimizing the balance between locally excited (LE) and CT states to maximize the efficiency of light emission. researchgate.netresearchgate.net

| Parameter | Value | Notes |

|---|---|---|

| Emission Wavelength (λEL) | 573 nm | Orange Emission |

| Photoluminescence Quantum Yield (ΦPL) | 92% | In 2 wt% doped mCP film |

| Maximum External Quantum Efficiency (EQEmax) | 20.3% | Standard TADF OLED |

| Maximum External Quantum Efficiency (EQEmax) | 24.3% | Hyperfluorescence (HF) Device |

| Delayed Lifetime (τd) | 279 µs | Characteristic of TADF |

Non-linear optical (NLO) materials are crucial for emerging photonic technologies, including optical signal processing and data storage. iosrjournals.org Organic molecules with delocalized π-electron systems are particularly promising for NLO applications due to their large and fast nonlinear responses. iosrjournals.org Aniline and its derivatives are a class of compounds extensively studied for their NLO properties. The interaction of the amino group's lone pair with the aromatic π-system creates a donor-π-acceptor (D-π-A) type structure, which is a common design motif for NLO chromophores.

The synthesis of NLO materials often involves incorporating aniline-based structures into larger polymeric or crystalline frameworks. For example, polyimides containing NLO chromophores derived from aniline have shown excellent NLO properties. iosrjournals.org Similarly, single crystals of aniline derivatives, such as 4-bromo-4'chloro benzylidene aniline (BCBA) and 4-Methoxyaniline (4MAL), have been synthesized and characterized as NLO materials. nih.govprimescholars.com These materials exhibit third-order nonlinear optical properties, which are essential for applications like optical switching. nih.gov The NLO response in these organic materials is primarily due to electronic polarization, making them extremely fast. iosrjournals.org The specific structure of this compound, with its donor amine group and extended π-system, suggests its potential as a precursor or a component in the design of new NLO materials.

| Compound | NLO Property Investigated | Key Finding |

|---|---|---|

| 4-bromo-4'chloro benzylidene aniline (BCBA) | Third-order NLO properties | Investigated by Z-scan technique, showing potential for NLO applications. nih.gov |

| 4-Methoxyaniline (4MAL) | Second Harmonic Generation (SHG) | SHG efficiency was found to be 1.66 times that of standard KDP. primescholars.com |

| Polyimide with azo-dye chromophore | General NLO properties | Polyimides with aniline-based chromophores show excellent NLO properties. iosrjournals.org |

Role as Antioxidants and Thermal Stabilizers

Aromatic amines are a well-established class of antioxidants used to protect materials from degradation caused by oxidation and heat. They function primarily by scavenging free radicals, thereby interrupting the degradation cycle.

A closely related compound, 4-(1-Methyl-1-Phenylethyl)N-[4-(1-Methyl-1-Phenylethyl)Phenyl] Aniline, commercially known as Antioxidant 445, is a highly effective, non-discoloring aromatic amine antioxidant. hoseachem.com It serves as a thermal stabilizer in a wide array of polymers, including polyolefins, styrenics, and polyamides. hoseachem.com This compound demonstrates excellent performance at high processing temperatures. Given the structural similarity, this compound is expected to exhibit comparable antioxidant and thermal stabilizing properties, making it a candidate for protecting polymers from thermo-oxidative degradation during processing and service life.

The effectiveness of antioxidants can often be enhanced through synergistic combinations, where the total protective effect is greater than the sum of the effects of the individual components. Aromatic amines are known to exhibit strong synergistic effects when combined with other classes of antioxidants, such as phenolics and phosphites. hoseachem.com This synergy arises from the different mechanisms by which the antioxidants operate. For example, the aromatic amine can act as a radical scavenger while a phosphite (B83602) can function as a peroxide decomposer. This multi-faceted approach provides more comprehensive protection for the polymer. mdpi.com Combining different antioxidants can lead to enhanced efficacy compared to using a single agent. mdpi.com Studies on various antioxidant blends have shown that such combinations can significantly improve the oxidative stability of materials. mdpi.comsciepub.com Therefore, this compound could potentially be used in synergistic antioxidant packages to provide superior stabilization for a variety of polymeric materials.

Intermediates in Fine Chemical Synthesis

Aniline and its derivatives are fundamental building blocks in organic synthesis. Their utility stems from the reactivity of the amino group, which can be readily transformed into a wide range of other functional groups, and the ability to undergo reactions on the aromatic ring, such as electrophilic substitution.

This compound serves as a valuable intermediate in fine chemical synthesis. Its structure contains multiple reactive sites, making it a versatile precursor for more complex molecules. For example, similar compounds like 4-(Phenylethynyl)aniline are used as intermediates to synthesize compounds with specific structures for applications in medicinal chemistry, materials science, and polymer chemistry. The aniline moiety can be diazotized and coupled to form azo dyes or can undergo condensation reactions. Furthermore, aniline derivatives can be polymerized to create conductive polymers like polyaniline (PANI) and its derivatives, which have applications in chemical sensors and electronic devices. nih.govnih.gov The presence of the phenylethoxy group in this compound introduces additional functionality and steric bulk, which can be exploited to synthesize novel polymers, pharmaceuticals, or materials for organic electronics with tailored properties.

Precursors for Dyes and Pigments

Aniline and its derivatives are fundamental precursors in the synthesis of a wide array of dyes and pigments, most notably azo dyes. unb.cajchemrev.com Azo dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. These compounds are produced through a two-step process: diazotization followed by coupling. unb.ca

In this process, an aromatic amine, such as "this compound," is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. This diazonium salt is a highly reactive intermediate.

The subsequent step, known as the coupling reaction, involves reacting the diazonium salt with a coupling agent. Coupling agents are electron-rich aromatic compounds, such as phenols, anilines, or their derivatives. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo compound. jchemrev.com

The specific color of the resulting azo dye is determined by the chemical nature of both the aniline derivative and the coupling component. The extended system of conjugated double bonds, including the azo group and the aromatic rings, acts as a chromophore, which is responsible for absorbing light in the visible spectrum and thus imparting color. By systematically varying the substituents on the aromatic rings of both the diazo component and the coupling partner, a wide spectrum of colors, including shades of yellow, red, orange, brown, and blue, can be achieved. unb.ca The bulky phenylethoxy group in "this compound" would likely influence the solubility and lightfastness properties of the resulting dyes.

Building Blocks for More Complex Organic Compounds

The aniline moiety is a cornerstone in the synthesis of a vast range of more complex organic molecules, particularly heterocyclic compounds. nih.govsapub.org "this compound" can serve as a versatile starting material for constructing intricate molecular architectures due to the reactivity of its amino group and the potential for functionalization of its aromatic ring.

One significant application of aniline derivatives is in the synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds with diverse biological activities. sapub.orgorganic-chemistry.org The synthesis of quinoxalines typically involves the condensation reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. While "this compound" is not an ortho-diamine itself, it can be chemically modified through nitration and subsequent reduction to introduce a second amino group ortho to the first, thereby creating a suitable precursor for quinoxaline (B1680401) synthesis.

Furthermore, aniline derivatives are key components in multicomponent reactions for the synthesis of complex heterocyclic systems. For instance, indole (B1671886) derivatives, which are prevalent in many natural products and pharmaceuticals, can be synthesized through various methods involving anilines. researchgate.net The Fischer indole synthesis, for example, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. "this compound" can be converted to the corresponding phenylhydrazine, which can then participate in this reaction to yield a substituted indole.

The presence of the phenylethoxy group can impart unique properties to the resulting complex molecules, such as increased lipophilicity, which can be advantageous in the development of new pharmacologically active compounds. The general reactivity of anilines allows for their incorporation into a wide variety of synthetic pathways, leading to the creation of novel and structurally diverse organic compounds. nih.gov

Catalytic Applications in Organic Synthesis

The utility of "this compound" extends into the realm of catalysis, where it can be employed in the design of both metal-based and metal-free catalytic systems. Its ability to be readily converted into ligands for metal catalysts and its potential as a component of organocatalysts highlight its versatility in promoting a range of organic transformations.

Design of Ligands for Metal-Catalyzed Transformations

Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone, are an important class of ligands in coordination chemistry. nih.govasianpubs.org These compounds are often polydentate, meaning they can bind to a metal ion through multiple donor atoms, typically nitrogen and oxygen. The resulting metal complexes can exhibit significant catalytic activity in a variety of organic reactions. mdpi.comnanobioletters.com

"this compound" can be readily converted into a Schiff base ligand by reacting it with a suitable carbonyl compound, such as salicylaldehyde (B1680747) or its derivatives. The resulting ligand would possess an imine (-C=N-) nitrogen and, in the case of salicylaldehyde, a phenolic oxygen, which can coordinate to a transition metal ion (e.g., Cu(II), Ni(II), Co(II)). asianpubs.org

The electronic and steric properties of the Schiff base ligand can be fine-tuned by modifying the substituents on both the aniline and the aldehyde components. The bulky phenylethoxy group on the "this compound" backbone would exert a significant steric influence on the coordination sphere of the metal center. This steric hindrance can play a crucial role in controlling the selectivity of the catalyzed reaction, for example, by creating a specific chiral environment around the metal active site.

Schiff base metal complexes have been successfully employed as catalysts in a range of transformations, including oxidation, reduction, and polymerization reactions. unsri.ac.id The design of new ligands derived from "this compound" could lead to the development of novel catalysts with enhanced activity and selectivity for specific applications.

Potential in Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic organic chemistry, particularly for the construction of chiral molecules. researchgate.netrsc.org Chiral amines and their derivatives are a prominent class of organocatalysts. "this compound" possesses a chiral center at the benzylic carbon of the phenylethoxy group. If used in its enantiomerically pure form, it has the potential to serve as a chiral organocatalyst or as a precursor for the synthesis of more complex chiral catalysts.

For instance, chiral anilines can be used in asymmetric Friedel-Crafts reactions, where they can direct the enantioselective addition of nucleophiles to electrophiles. acs.org The amino group of the aniline can activate substrates through the formation of iminium ions or by acting as a Brønsted base. The chiral environment provided by the catalyst then dictates the stereochemical outcome of the reaction.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes necessitates the development of novel and sustainable synthetic routes for 4-(1-Phenylethoxy)aniline. Current synthetic methodologies often rely on conventional approaches that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should prioritize the development of "green" synthetic strategies.

Key Research Objectives:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. semanticscholar.orgmdpi.com Future studies could explore the use of enzymes, such as transaminases or laccases, for the asymmetric synthesis of chiral this compound, which could be crucial for pharmaceutical applications. nih.govresearchgate.netwiley.com

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. conicet.gov.aracs.org Investigating photocatalytic methods for the etherification or amination steps in the synthesis of this compound could lead to more energy-efficient and sustainable processes. researchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. Future synthetic strategies should aim for high atom economy, minimizing the formation of byproducts. semanticscholar.org

A comparative table of potential sustainable synthetic methods is presented below:

| Synthetic Method | Potential Advantages | Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. semanticscholar.orgmdpi.com | Identification and engineering of suitable enzymes. nih.govresearchgate.netwiley.com |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. conicet.gov.aracs.org | Development of efficient photocatalysts and reaction optimization. researchgate.net |

| Flow Chemistry | Improved process control, enhanced safety, scalability. | Reactor design and optimization of reaction parameters. |

| Green Solvents | Reduced environmental impact and toxicity. | Exploration of water, supercritical fluids, or bio-based solvents. |

Integration of Advanced Characterization Techniques for Complex Architectures

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their application in advanced materials and pharmaceuticals. While standard characterization techniques provide basic structural information, the integration of advanced analytical methods can offer deeper insights into their complex architectures and dynamic behavior.

Future Research Directions:

Solid-State NMR Spectroscopy: For crystalline derivatives or polymeric materials incorporating the this compound moiety, solid-state NMR can provide detailed information on molecular packing, conformation, and dynamics.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry can be employed to separate and characterize complex mixtures of isomers or to study the gas-phase conformation of protonated this compound.

Single-Crystal X-ray Diffraction: For novel crystalline derivatives, single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Synergistic Approaches Combining Computational and Experimental Research in Preclinical Drug Discovery

The integration of computational and experimental methods is a powerful strategy to accelerate the drug discovery process. For this compound, a synergistic approach can guide the rational design of new derivatives with enhanced biological activity.

Key Synergistic Strategies:

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives of this compound. neliti.comnih.gov This allows for the early identification of candidates with favorable pharmacokinetic profiles, reducing the number of compounds that need to be synthesized and tested experimentally. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding mode and affinity of this compound derivatives to specific biological targets, such as protein kinases. nih.govasianpubs.orgmdpi.comresearchgate.net This information can guide the design of more potent and selective inhibitors. nih.gov

DFT Studies: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs, aiding in the interpretation of experimental data and the prediction of chemical behavior. asianpubs.orgmdpi.comresearchgate.net

The following table outlines a proposed workflow for a combined computational and experimental approach:

| Stage | Computational Approach | Experimental Validation |

| Hit Identification | Virtual screening of this compound derivatives against a target protein. | In vitro biological assays to confirm the activity of top-ranked virtual hits. |

| Lead Optimization | Molecular docking and dynamics to guide structural modifications for improved potency and selectivity. nih.gov | Synthesis and biological evaluation of newly designed analogs. |

| ADMET Profiling | In silico prediction of ADMET properties. neliti.comnih.gov | In vitro and in vivo experiments to determine the pharmacokinetic and toxicological profiles of lead compounds. nih.govresearchgate.net |

Exploration of Emerging Applications in Advanced Materials Science and Catalysis

The unique chemical structure of this compound makes it a promising building block for the development of advanced materials with novel properties.

Potential Applications:

Polymer Science: The aniline (B41778) moiety can be polymerized to form polyaniline derivatives. niscpr.res.innih.govmdpi.comacs.org Incorporating the bulky phenylethoxy group could influence the solubility, processability, and electronic properties of the resulting polymers, making them suitable for applications in organic electronics, sensors, or anti-corrosion coatings. rsc.org

Corrosion Inhibitors: Aniline derivatives have been shown to act as effective corrosion inhibitors for various metals and alloys. asianpubs.orgictp.it The presence of heteroatoms (N, O) and aromatic rings in this compound suggests its potential to adsorb onto metal surfaces and protect them from corrosion. mdpi.comnih.gov

Catalysis: The nitrogen atom in the aniline group can act as a ligand for metal catalysts. Future research could explore the synthesis of metal complexes of this compound and their catalytic activity in various organic transformations.

Rational Design of Biologically Active Agents with Enhanced Efficacy and Selectivity (Preclinical)

The aniline and phenoxy ether motifs are present in numerous biologically active compounds, suggesting that this compound could serve as a scaffold for the development of new therapeutic agents.

Strategies for Rational Drug Design:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogs can establish clear SARs. This knowledge is crucial for designing compounds with improved potency and selectivity.

Target-Based Drug Design: If a specific biological target is identified, such as a protein kinase, structure-based design approaches can be employed to create derivatives that fit precisely into the active site of the target. mdpi.comnih.gov

Analogue-Based Drug Design: Starting from the core structure of this compound, new analogs can be designed and synthesized with the aim of discovering novel anticancer agents or other therapeutics. rsc.orgnih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for 4-(1-Phenylethoxy)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom (e.g., Cl) in 4-chloroaniline with 1-phenylethoxy groups under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of aniline to phenylethoxy reagent) and inert atmosphere to prevent oxidation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : H NMR (CDCl₃) shows aromatic protons at δ 6.8–7.5 ppm, methine protons (CH from phenylethoxy) at δ 4.5–5.0 ppm, and NH₂ protons at δ 3.2–3.8 ppm. C NMR confirms ether linkage (C-O at ~70 ppm) .

- FTIR : Stretching vibrations for NH₂ (~3400 cm⁻¹), C-O-C (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₅NO).

Advanced Research Questions

Q. What mechanisms explain the oxidative stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. LC-MS analysis identifies degradation products (e.g., quinone imines via NH₂ oxidation). At pH < 4, protonation of NH₂ reduces reactivity, while alkaline conditions (pH > 10) accelerate oxidation. DFT calculations (B3LYP/6-31G*) model electron density shifts, revealing higher susceptibility at the para-amine position .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Discrepancies arise from solvent purity and measurement methods. Standardize protocols:

- Dynamic Light Scattering (DLS) : Measure particle size distribution in DMSO/water mixtures.

- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict miscibility. Experimental validation via saturation concentration assays (e.g., 25°C, 48 hr equilibration) shows solubility in DMSO (120 mg/mL) but <5 mg/mL in water .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

- Methodological Answer : For Suzuki-Miyaura coupling:

- Use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C.

- Additives like TBAB (tetrabutylammonium bromide) enhance solubility of polar intermediates.

- Monitor reaction progress via TLC (Rf = 0.4 in hexane/EtOAc 7:3). Yields >85% are achievable with electron-deficient coupling partners .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s role in polymer synthesis?

- Methodological Answer :

- Polymerization Protocols : Incorporate this compound as a monomer in polyurethane or epoxy resins. Optimize curing conditions (e.g., 120°C for 2 hr with diisocyanate crosslinkers).

- Thermal Analysis : TGA (N₂ atmosphere, 10°C/min) shows decomposition onset at ~250°C, correlating with ether bond cleavage. DMA reveals glass transition temperature (Tg) shifts from 80°C to 110°C with increasing monomer concentration .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Use crystal structures of cytochrome P450 enzymes (PDB: 1TQN). Parameterize the compound’s force field (GAFF2) and simulate binding affinities. Results suggest hydrophobic interactions with Phe226 and π-stacking with heme groups .

- MD Simulations (GROMACS) : Run 100-ns trajectories in explicit solvent to assess stability of enzyme-ligand complexes. RMSD values <2 Å indicate stable binding .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize spills with activated carbon, then dispose as hazardous waste (EPA code D001).

- Toxicity : Limited ecotoxicology data available; treat as a potential mutagen (Ames test recommended). Acute exposure symptoms include skin irritation—rinse with water for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.